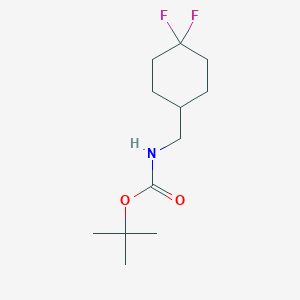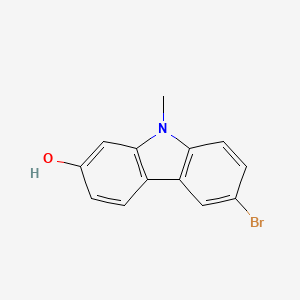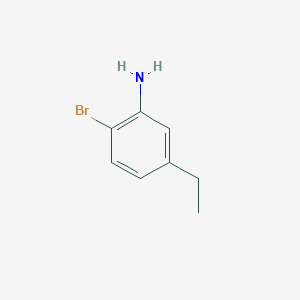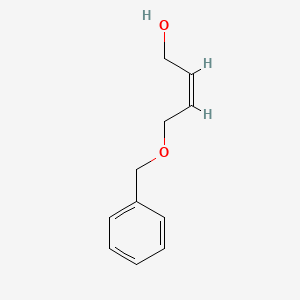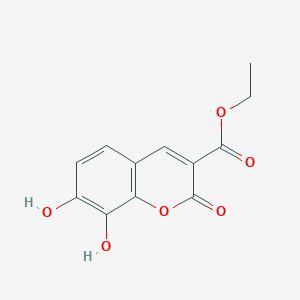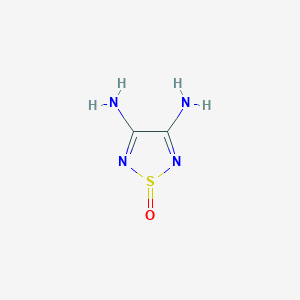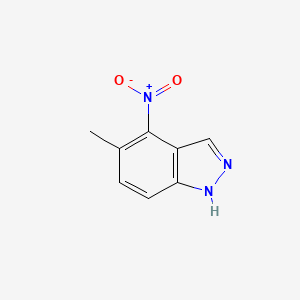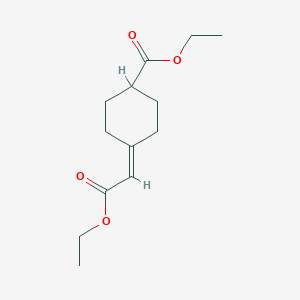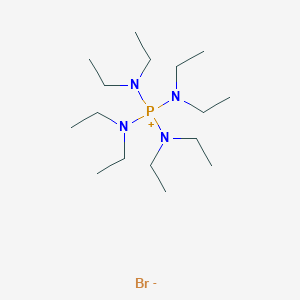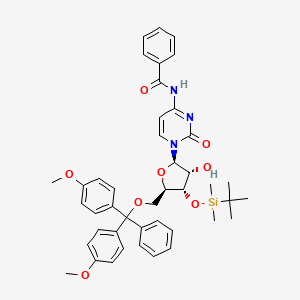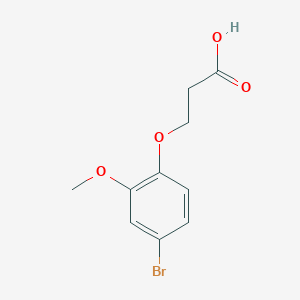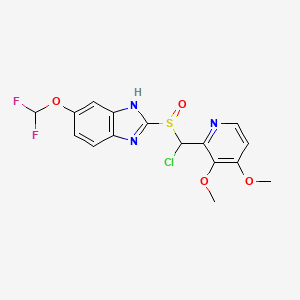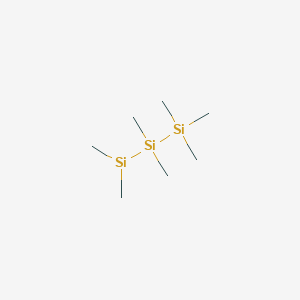
Trisilane, 1,1,1,2,2,3,3-heptamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisilane, 1,1,1,2,2,3,3-heptamethyl- is a compound that belongs to the silane family of chemicals. It is a colorless liquid that is used in a variety of scientific research applications. Trisilane is synthesized using a specific method that involves the reaction of hexamethyldisilane with lithium aluminum hydride. In
Mecanismo De Acción
The mechanism of action of Trisilane is not fully understood. However, it is believed that Trisilane acts as a reducing agent in various chemical reactions. It can donate electrons to other molecules, thereby reducing them. Trisilane can also react with other molecules to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Trisilane. However, it is known that Trisilane is a highly reactive compound that can react with various biological molecules. It is important to handle Trisilane with care as it can be hazardous to human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trisilane has several advantages as well as limitations for lab experiments. One of the advantages of Trisilane is that it is a highly reactive compound that can be used in various chemical reactions. It is also relatively easy to synthesize Trisilane using the specific method mentioned earlier. However, Trisilane is a highly volatile and flammable compound that requires careful handling. It is also a hazardous material that can pose a risk to human health.
Direcciones Futuras
There are several future directions for the use of Trisilane in scientific research. One of the future directions is the development of new materials using Trisilane as a precursor. Trisilane can be used in the synthesis of new materials such as silicon carbide and silicon nitride. Another future direction is the use of Trisilane in the synthesis of nanoparticles. Trisilane can be used as a reducing agent in the synthesis of nanoparticles, which can have various applications in the field of nanotechnology. Furthermore, Trisilane can be used as a reducing agent in organic chemistry, and its applications in this field are yet to be fully explored.
Conclusion:
Trisilane, 1,1,1,2,2,3,3-heptamethyl- is a colorless liquid that is used in various scientific research applications. It is synthesized using a specific method that involves the reaction of hexamethyldisilane with lithium aluminum hydride. Trisilane finds its application in the semiconductor industry, materials science, and organic chemistry. Trisilane is a highly reactive compound that can donate electrons to other molecules, thereby reducing them. It can also react with other molecules to form new compounds. Trisilane has several advantages as well as limitations for lab experiments. There are several future directions for the use of Trisilane in scientific research, including the development of new materials and the use of Trisilane in the synthesis of nanoparticles.
Aplicaciones Científicas De Investigación
Trisilane finds its application in various scientific research fields such as semiconductor industry, materials science, and organic chemistry. In the semiconductor industry, Trisilane is used as a precursor for the deposition of silicon-containing films. It is also used as a reducing agent in the synthesis of nanoparticles. Trisilane is used as a source of silicon in the synthesis of new materials such as silicon carbide and silicon nitride. It is also used as a reducing agent in organic chemistry.
Propiedades
InChI |
InChI=1S/C7H21Si3/c1-8(2)10(6,7)9(3,4)5/h1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUWJFZFHLHOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)[Si](C)(C)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisilane, 1,1,1,2,2,3,3-heptamethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

